molecular formula C6H10Br2N2 B2676599 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide CAS No. 1989659-26-8

4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide

Cat. No.: B2676599
CAS No.: 1989659-26-8
M. Wt: 269.968
InChI Key: KGZJRHCBRPKSJM-UHFFFAOYSA-N
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Description

4-(Bromomethyl)pyridine hydrobromide, a compound similar to the one you’re asking about, is a substituted pyridine . It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with diamines . For example, 4-(Bromomethyl)pyridine hydrobromide may be used in the preparation of various derivatives .


Molecular Structure Analysis

The molecular formula for 4-(Bromomethyl)pyridine hydrobromide is C6H6BrN·HBr, and its molecular weight is 252.93 .


Chemical Reactions Analysis

The bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .


Physical And Chemical Properties Analysis

4-(Bromomethyl)pyridine hydrobromide is a solid at 20 degrees Celsius . It is soluble in water . Its melting point ranges from 185.0 to 191.0 degrees Celsius .

Scientific Research Applications

Tautomerism and Structural Analysis

A study by Trofimenko et al. (2007) explores the tautomerism of 4-bromo substituted 1H-pyrazoles, including compounds similar to 4-(bromomethyl)-1-ethyl-1H-pyrazole hydrobromide. This research provides insight into the tautomeric preferences in the solid state and in solution, supported by multinuclear magnetic resonance spectroscopy and X-ray crystallography, offering valuable information for chemical synthesis and design applications (Trofimenko et al., 2007).

Synthesis of Pyrazole Derivatives

Martins et al. (2013) describe the use of brominated precursors in the synthesis of various pyrazole derivatives. This work demonstrates the versatility of brominated pyrazole compounds as intermediates for producing compounds with potential applications in medicinal chemistry and materials science (Martins et al., 2013).

Biological Activity Evaluation

Faidallah et al. (2016) conducted a study on the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents. This research illustrates the biomedical applications of pyrazole derivatives, highlighting the compound's role in the development of new therapeutic agents (Faidallah et al., 2016).

Application in Organic Synthesis

A study by Shahrisa et al. (2000) on the synthesis of 4H-Pyran-4-one derivatives showcases the utility of bromomethylated pyrazoles in constructing complex organic molecules, further underscoring the compound's significance in synthetic organic chemistry (Shahrisa et al., 2000).

Antimicrobial Activity

Research by Pundeer et al. (2013) into the synthesis and evaluation of antibacterial and antifungal activities of new pyrazole derivatives, including this compound, highlights the compound's potential in developing new antimicrobial agents (Pundeer et al., 2013).

Safety and Hazards

4-(Bromomethyl)pyridine hydrobromide is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

4-(bromomethyl)-1-ethylpyrazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.BrH/c1-2-9-5-6(3-7)4-8-9;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZJRHCBRPKSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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